N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core and substituted imidazole moieties with methoxyphenyl groups. The molecule’s complexity necessitates advanced crystallographic validation tools, such as SHELX programs, for structural confirmation .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S/c1-32-20-9-6-17(7-10-20)25-27(30-26(29-25)18-4-3-5-21(14-18)33-2)36-16-24(31)28-19-8-11-22-23(15-19)35-13-12-34-22/h3-11,14-15H,12-13,16H2,1-2H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGCJLPDGXBIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including enzyme inhibition and anticancer properties.
The compound's molecular formula is with a molecular weight of approximately 448.53 g/mol. Its structure includes a benzodioxane moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing the benzodioxane structure exhibit a wide range of biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as α-glucosidase and acetylcholinesterase (AChE). In studies, it was found that derivatives of the benzodioxane moiety demonstrated significant inhibitory effects against these enzymes, which are relevant in conditions like diabetes and Alzheimer's disease .
- Antitumor Activity : Some derivatives have exhibited promising anticancer activity in vitro. For instance, compounds similar to the one have been tested against various cancer cell lines, showing effective inhibition of cell proliferation with IC50 values in the micromolar range .
Enzyme Inhibition Studies
A detailed study explored the enzyme inhibitory potential of related sulfonamides with benzodioxane and acetamide moieties. The results indicated substantial inhibitory activity against yeast α-glucosidase and weaker activity against AChE. The molecular docking studies supported these findings by demonstrating favorable binding interactions between the compounds and the target enzymes .
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | α-glucosidase | 10 | |
| Compound B | Acetylcholinesterase | 50 | |
| Compound C | α-glucosidase | 15 |
Anticancer Activity
In vitro studies have shown that related compounds exhibit selective cytotoxicity against various cancer cell lines. For example, one study reported that certain derivatives had IC50 values lower than 10 µM against colorectal adenocarcinoma (Caco2) and prostate carcinoma (PC3) cell lines .
Table 2: Anticancer Activity Data
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Study on Diabetes Management : A study evaluated the effectiveness of similar compounds in managing Type 2 diabetes by inhibiting α-glucosidase. The findings suggested that these compounds could be developed as therapeutic agents for diabetes management due to their enzyme inhibition profiles .
- Alzheimer's Disease Research : Another research effort focused on the role of these compounds as potential treatments for Alzheimer's disease through AChE inhibition. The results indicated that some derivatives could provide a dual action by addressing both glucose metabolism and neuroprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include derivatives of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound 8g : N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) . The table below highlights structural and functional differences:
Physicochemical Properties
- Crystallinity : Both classes form stable crystals due to directional hydrogen bonds (e.g., N–H···O/S interactions), validated via SHELX refinement .
Research Implications and Gaps
- Target Compound : Further studies are needed to elucidate its biological targets and optimize solubility via methoxy group modification.
- Analogues : Expanding SAR studies on indole/oxadiazole derivatives could refine enzyme inhibition profiles .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the imidazole core via cyclocondensation of substituted phenylglyoxals with thiourea derivatives, followed by sulfanyl-acetamide coupling to the dihydrobenzodioxin moiety. Key steps include:
- Thiol-ene coupling : For introducing the sulfanyl group, controlled pH (7–9) and inert atmospheres (N₂/Ar) minimize oxidation of thiol intermediates .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, stoichiometry) and identify critical parameters. Fractional factorial designs reduce the number of trials while capturing interaction effects .
Basic: What analytical techniques are essential for characterizing purity and structural integrity during synthesis?
Answer:
- Chromatography : HPLC with UV/Vis detection (λ = 254–280 nm) monitors reaction progress and purity (>95% threshold). Reverse-phase columns (C18) with acetonitrile/water gradients resolve polar byproducts .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to verify substitution patterns (e.g., methoxy groups at 3.7–3.9 ppm; imidazole protons at 7.2–8.1 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) and rule out halogenated impurities (e.g., Cl⁻ adducts from side reactions) .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the dihydrobenzodioxin ring .
Advanced: How can computational modeling guide the prediction of this compound’s biological target interactions and pharmacokinetics?
Answer:
- Target docking : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with enzymes like cytochrome P450 or kinases. Focus on the imidazole sulfanyl group’s hydrogen-bonding potential with catalytic residues .
- ADMET prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. The methoxy groups may enhance solubility but reduce CNS penetration due to increased polarity .
- Metabolic stability : Quantum mechanical calculations (DFT) identify electron-deficient sites prone to oxidation (e.g., benzodioxin methylene groups) .
Advanced: What experimental strategies resolve contradictions in reported biological activity data across assays?
Answer:
- Assay standardization :
- Mechanistic deconvolution :
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates and identify outliers .
Advanced: How can AI-driven platforms accelerate the optimization of reaction pathways for scaled-up synthesis?
Answer:
- Reaction prediction : Tools like IBM RXN for Chemistry propose alternative pathways (e.g., Suzuki coupling for aryl-aryl bonds) and prioritize atom-efficient routes .
- Process automation :
- Data integration : Train neural networks on historical reaction data (yield, purity) to predict optimal conditions for novel substrates .
Advanced: What methodologies are effective for studying the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies :
- Hydrolytic stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C; monitor degradation via LC-MS to identify labile bonds (e.g., acetamide hydrolysis) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify photo-oxidation products .
- Plasma stability : Incubate with human plasma (37°C, 1–24 h) and measure remaining parent compound via LC-MS/MS .
- Accelerated stability testing : Use Arrhenius modeling to extrapolate shelf-life from high-temperature data (40–60°C) .
Basic: What safety protocols are critical when handling intermediates and final compounds?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy of sulfanyl intermediates .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S during thiol deprotection) .
- Waste disposal : Segregate halogenated waste (e.g., chlorinated solvents) from non-halogenated streams .
Advanced: How can heterogeneous catalysis improve the sustainability of this compound’s synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
